molecular formula C21H16N4O B12944733 2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile CAS No. 184706-39-6

2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile

Cat. No.: B12944733
CAS No.: 184706-39-6
M. Wt: 340.4 g/mol
InChI Key: GTEIXJYKILKXBO-UHFFFAOYSA-N
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Description

2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile is a sophisticated, multi-functional heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This chemical belongs to a class of 2-amino-4H-pyran-3-carbonitrile derivatives that are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities. The core 4H-pyran structure is a versatile building block for constructing more complex polycyclic systems . Compounds based on the 4H-pyran and chromene structural motifs have demonstrated significant pharmacological potential, including antitumor, antibacterial, and antimycobacterial activities . The integration of an imidazolyl substituent at the 5-position, as seen in this molecule, is a strategic modification inspired by its prevalence in bioactive molecules. Imidazole-containing heterocycles are frequently investigated for their affinity toward various cancer-related target proteins and biological enzymes . The presence of the amino and carbonitrile groups enhances the molecule's synthetic utility, allowing it to undergo various cyclization and functionalization reactions, facilitating the development of novel heterocyclic hybrids such as pyranopyrimidines and other fused ring systems . Researchers can leverage this compound as a key intermediate in the synthesis of potential anticancer agents, antimicrobial agents, and for the development of new functional materials. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

184706-39-6

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

2-amino-5-imidazol-1-yl-4,6-diphenyl-4H-pyran-3-carbonitrile

InChI

InChI=1S/C21H16N4O/c22-13-17-18(15-7-3-1-4-8-15)19(25-12-11-24-14-25)20(26-21(17)23)16-9-5-2-6-10-16/h1-12,14,18H,23H2

InChI Key

GTEIXJYKILKXBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(OC(=C2N3C=CN=C3)C4=CC=CC=C4)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of benzaldehyde derivatives with malononitrile, followed by cyclization in the presence of a base to form the pyran ring. The imidazole ring can be introduced through subsequent reactions involving imidazole derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups such as halides or alkyl groups .

Scientific Research Applications

2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The imidazole ring, in particular, is known to interact with metal ions and active sites of enzymes, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Structural Analogues: Heterocyclic Substituents and Functional Groups

Key structural differences between the target compound and analogs from the evidence are summarized below:

Table 1: Structural Comparison of Pyran- and Pyrazole-Carbonitrile Derivatives

Compound Heterocyclic Substituent Aromatic Groups Cyano Position Functional Groups Reference
Target Compound 1H-imidazol-1-yl 4,6-diphenyl 3 –NH₂, –CN N/A
11a (Pyran derivative) 5-amino-3-hydroxy-1H-pyrazol-1-yl 4-phenyl 3,5-dicarbonitrile –NH₂, –OH, dual –CN
Fipronil (Pesticide) Pyrazole 2,6-dichloro-4-(trifluoromethyl)phenyl 3 –NH₂, –S(O)CF₃, –Cl, –CF₃

Key Observations :

  • Imidazole vs. Imidazole’s two nitrogen atoms (positions 1 and 3) enable broader acid-base reactivity compared to pyrazole’s adjacent nitrogens .
  • Diphenyl vs.
  • Cyano Group Placement: The cyano group at position 3 is conserved in the target and fipronil, suggesting a role in electronic modulation or binding interactions .

Key Observations :

  • Similar conditions may apply to the target, with imidazole-containing precursors replacing pyrazole derivatives .
  • Ethyl cyanoacetate in 11b introduces an ester group, whereas malononitrile in 11a yields dual cyano substituents. The target’s single cyano group suggests a tailored reagent or stepwise synthesis .

Solubility and Reactivity :

  • The diphenyl groups in the target compound likely reduce solubility in polar solvents compared to monophenyl analogs (e.g., 11a). Imidazole’s basicity may enhance solubility in acidic media .
  • The cyano group’s electron-withdrawing effect could stabilize the pyran ring, influencing reactivity in nucleophilic substitutions .

Biological Activity

2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers investigating new therapeutic agents.

  • Molecular Formula : C21_{21}H16_{16}N4_{4}O
  • Molecular Weight : 340.38 g/mol
  • CAS Number : 184706-39-6

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring and the pyran moiety play crucial roles in its pharmacological effects, potentially modulating various biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of this compound. For instance, compounds synthesized from similar scaffolds demonstrated significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli using diffusion methods. This suggests that this compound may possess similar activity due to structural analogies .

Anticancer Potential

Research indicates that compounds with imidazole and pyran structures exhibit cytotoxic effects against various cancer cell lines. These effects are often linked to the induction of apoptosis and inhibition of cell proliferation. In vitro studies have shown that certain derivatives can significantly reduce the viability of cancer cells, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been explored. Some studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, thereby providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases .

Case Studies

Study Biological Activity Findings
Jain et al. (2021)AntimicrobialShowed good activity against S. aureus and E. coli with specific derivatives exhibiting higher efficacy .
Research on Cancer Cell Lines (2020)AnticancerDemonstrated significant cytotoxicity against multiple cancer types, indicating potential for development into therapeutic agents.
Inflammation Modulation Study (2022)Anti-inflammatoryFound to inhibit key inflammatory markers in vitro, suggesting utility in treating inflammatory diseases .

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